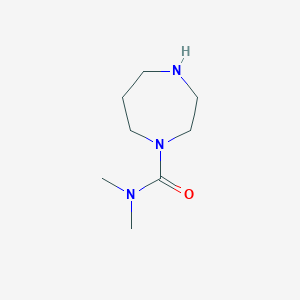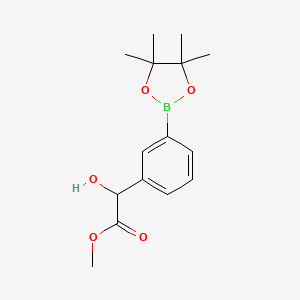
L-Serine,o-ethyl-,ethyl ester(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S)-2-amino-3-ethoxypropanoate is an organic compound that belongs to the class of amino acid esters It is characterized by the presence of an amino group, an ethoxy group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2S)-2-amino-3-ethoxypropanoate can be synthesized through several methods. One common approach involves the esterification of (2S)-2-amino-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the starting materials.
Another method involves the use of ethyl chloroformate and (2S)-2-amino-3-hydroxypropanoic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of ethyl (2S)-2-amino-3-ethoxypropanoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification reaction. The reaction mixture is typically heated to maintain a constant temperature, and the product is purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-amino-3-ethoxypropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or ammonia.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amino acid esters.
Scientific Research Applications
Ethyl (2S)-2-amino-3-ethoxypropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ethyl (2S)-2-amino-3-ethoxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved can include amino acid metabolism, signal transduction, and protein synthesis.
Comparison with Similar Compounds
Ethyl (2S)-2-amino-3-ethoxypropanoate can be compared with other amino acid esters, such as:
Ethyl (2S)-2-amino-3-hydroxypropanoate: Lacks the ethoxy group, making it less hydrophobic.
Methyl (2S)-2-amino-3-ethoxypropanoate: Contains a methyl ester group instead of an ethyl ester, affecting its reactivity and solubility.
Ethyl (2S)-2-amino-3-methoxypropanoate: Contains a methoxy group instead of an ethoxy group, influencing its steric and electronic properties.
Ethyl (2S)-2-amino-3-ethoxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C7H15NO3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-3-ethoxypropanoate |
InChI |
InChI=1S/C7H15NO3/c1-3-10-5-6(8)7(9)11-4-2/h6H,3-5,8H2,1-2H3/t6-/m0/s1 |
InChI Key |
GTRWSXKMZCUUBI-LURJTMIESA-N |
Isomeric SMILES |
CCOC[C@@H](C(=O)OCC)N |
Canonical SMILES |
CCOCC(C(=O)OCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


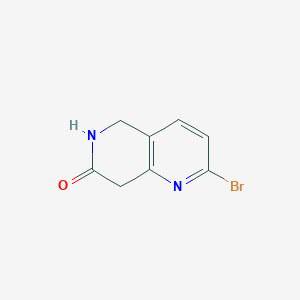
![1-Bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B15306564.png)
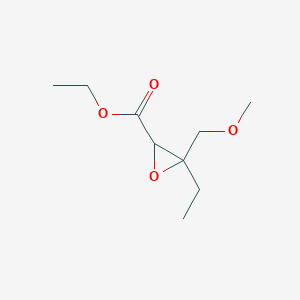
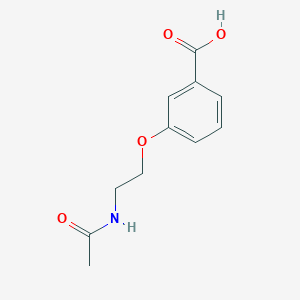

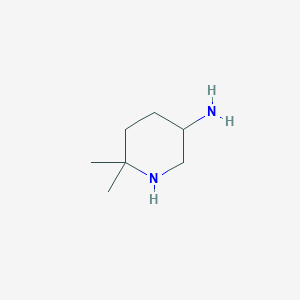
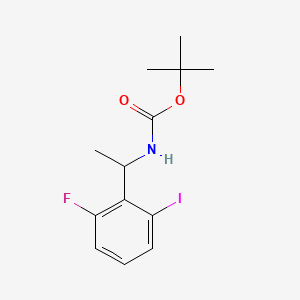
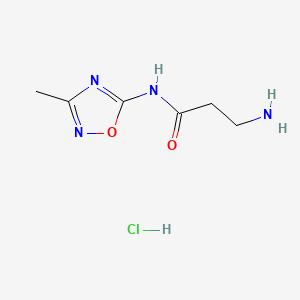
![Tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B15306606.png)
![N-[(furan-2-yl)methyl]cyclopropanaminehydrochloride](/img/structure/B15306610.png)

![Methyl2-aza-5-silaspiro[4.4]nonane-3-carboxylatehydrochloride](/img/structure/B15306627.png)
